Physicochemical Property Differentiation for Dual-Purpose Scaffold Design
This compound's specific 4-benzyl, 1-ethyl carboxylate substitution results in a calculated physicochemical profile that differs from its closest in-class analogs, directly impacting its suitability as both a screening candidate and a synthetic building block. Its predicted values of LogP 3.60, LogD7.4 3.44, and a topological polar surface area (tPSA) of 69 Ų place it in an ideal property space for CNS drug-likeness, contrasting with the more polar 4-oxo analog (Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate, CAS 2177259-04-8) and offering a different reactivity profile than the 4-chloro analog (CAS 1251017-01-2).
| Evidence Dimension | Predicted drug-like properties (LogP, LogD, tPSA) |
|---|---|
| Target Compound Data | LogP = 3.60, LogD7.4 = 3.44, tPSA = 69 Ų |
| Comparator Or Baseline | 4-oxo analog (CAS 2177259-04-8): generally higher polarity, lower LogP. 4-chloro analog (CAS 1251017-01-2): higher reactivity, potential genotoxicity from aniline substructure. |
| Quantified Difference | Not applicable for comparison without explicit measurement; class-level inference based on predicted property sets. |
| Conditions | ACD/Labs Percepta Platform (version 14.00) predictions; experimental LogP/logD values for these exact analogs were not identified in the search. |
Why This Matters
For procurement, a robust predicted CNS drug-like profile is crucial for selecting a scaffold intended for neurological target screening, saving resources over a more polar or reactive analog that may not cross the blood-brain barrier.
